N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-6-5-8-13(15-10)16(11(2)17)12-7-3-4-9-14-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTLVQIHKXJEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C2=CC=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 227.26 g/mol. The compound features two pyridine rings, which are known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Recent studies have shown that compounds containing pyridine moieties exhibit notable antimicrobial properties. For instance, derivatives related to this compound have demonstrated effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 11.29 - 77.38 µM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been explored for its potential as a FAAH inhibitor, which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which may provide therapeutic benefits for conditions such as pain and inflammation.
In vitro studies have indicated that similar compounds exhibit FAAH inhibition in submicromolar concentrations, retaining the pharmacological properties of their parent compounds while potentially enhancing efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The dual pyridine structure enhances solubility and reactivity, which is essential for its interaction with biological targets.
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| N-(6-Methylpyridin-2-yl)acetamide | 0.93 | Acetamide derivative; potential for different biological activity |
| N,N-Bis(6-methylpyridin-2-yl)acetamide | 0.89 | Increased binding potential due to dual pyridine moieties |
| 2-Bromo-N-(6-methylpyridin-2-yl)acetamide | 0.89 | Bromo substitution may enhance reactivity |
These comparisons highlight how modifications to the structure can influence biological performance and activity .
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives based on this compound against various cancer cell lines, including MCF7 and A549. The results indicated significant cytotoxicity, with IC values ranging from 3.79 µM to 42.30 µM depending on the specific derivative tested .
Case Study: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results showed that these compounds could reduce neuronal damage in vitro, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been investigated for its potential biological activities:
- Antimicrobial Properties : The compound exhibits significant activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest promising antibacterial potential, as shown in the table below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
This antimicrobial activity positions it as a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary studies indicate that the compound may interact with specific enzymes or receptors involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
Agricultural Applications
The compound is also explored as an insecticide, effective against a variety of pests including aphids and other chewing insects. Its application in pest control highlights its utility in enhancing agricultural productivity while potentially reducing reliance on conventional pesticides .
Material Science
In materials science, this compound has been used as a building block in organic synthesis for the development of new materials and catalysts. Its unique structural features allow for modifications that can enhance material properties, such as thermal stability and reactivity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential use in clinical settings to combat infections resistant to traditional antibiotics .
Case Study 2: Insecticidal Activity
Research conducted on the insecticidal properties of this compound revealed effective control over common agricultural pests. Field trials indicated that formulations containing this compound reduced pest populations significantly without adversely affecting beneficial insects .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine rings in N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide can undergo oxidation, particularly at the nitrogen atom, to form N-oxides. This reaction is typically mediated by peracid reagents.
Key Reagents and Conditions
-
m-Chloroperoxybenzoic acid (mCPBA) : A common oxidizing agent for pyridine N-oxidation .
-
Hydrogen peroxide (H₂O₂) : Used under acidic or neutral conditions.
Reaction Example
| Reactant | Reagent | Conditions | Product(s) |
|---|---|---|---|
| This compound | mCPBA (2 eq) | Dichloromethane, 0°C → RT, 12 h | Mono-N-oxide (major), Di-N-oxide (minor) |
The methyl group on the 6-methylpyridin-2-yl ring slightly enhances electron density, favoring selective oxidation at the unsubstituted pyridine nitrogen .
Reduction Reactions
The acetamide moiety can be reduced to a secondary amine under strong reducing conditions.
Key Reagents
-
Lithium aluminum hydride (LiAlH₄) : Effective for amide-to-amine reduction.
-
Catalytic hydrogenation (H₂/Pd-C) : Requires high pressure and temperature.
Reaction Example
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | LiAlH₄ (excess) | Dry THF, reflux, 6 h | N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)ethylamine |
The bulky pyridine substituents slow the reduction kinetics compared to simpler acetamides.
Substitution Reactions
Electrophilic substitution on the pyridine rings is challenging due to electron deficiency, but directed metallation strategies enable functionalization.
Key Reactions
-
Halogenation :
-
Reagent : N-Bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃).
-
Position : Para to the methyl group on the 6-methylpyridin-2-yl ring.
-
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | NBS, FeCl₃ | CH₃CN, 80°C, 8 h | 4-Bromo-N-(6-methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions and Products
| Medium | Reagent | Conditions | Product |
|---|---|---|---|
| Acidic | HCl (6 M) | Reflux, 24 h | 6-Methylpyridin-2-amine + Pyridin-2-amine + Acetic acid |
| Basic | NaOH (4 M) | 100°C, 12 h | Sodium acetate + Mixed pyridinylamines |
Hydrolysis rates are slower than those of aliphatic acetamides due to resonance stabilization.
Comparative Reactivity with Analogues
| Compound | Oxidation Ease | Reduction Ease | Substitution Reactivity |
|---|---|---|---|
| N-(6-Methylpyridin-2-yl)acetamide | Moderate | High | Low |
| N-(Pyridin-2-yl)acetamide | High | Moderate | Moderate |
| This compound | Low | Low | High (directed by methyl) |
The steric and electronic effects of the dual pyridine rings reduce oxidation and reduction rates but enhance regioselectivity in substitution .
Key Findings
-
Oxidation : Selective N-oxide formation depends on the electronic environment of the pyridine rings.
-
Reduction : Requires strong reducing agents due to resonance stabilization of the amide.
-
Substitution : Directed functionalization is achievable at the methyl-substituted pyridine ring.
-
Hydrolysis : Proceeds sluggishly, favoring acidic conditions for complete cleavage.
This compound’s unique reactivity profile makes it valuable for synthesizing polyfunctionalized heterocycles in medicinal chemistry .
Comparison with Similar Compounds
N,N-Bis(6-methylpyridin-2-yl)acetamide (CAS: 342653-92-3)
2-Bromo-N-(6-methylpyridin-2-yl)acetamide (CAS: 349121-05-7)
N-(6-Chloropyridin-2-yl)acetamide (CAS: 80364-46-1)
- Structural Difference : A chlorine atom replaces the 6-methyl group, and only one pyridine ring is present.
Analogs with Heterocyclic Linkers
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural Difference : Incorporates a pyrimidine-sulfanyl linker instead of a direct pyridine-acetamide bond.
- Impact : The pyrimidine ring introduces additional hydrogen-bonding sites (N-atoms), enhancing interactions with biological targets like kinases or carbonic anhydrases .
- Synthetic Route: Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(4-methylpyridin-2-yl)acetamide in ethanol .
GSK920684A (2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Structural Difference: Replaces one pyridine ring with a thiazole group and adds a 3-fluorophenoxy moiety.
- Impact : The thiazole ring and fluorinated group improve metabolic stability and target affinity, as seen in its use as a kinase inhibitor .
Analogs with Functional Group Variations
N-(6-Aminopyridin-2-yl)acetamide (CAS: MFCD01099052)
- Structural Difference: An amino group replaces the 6-methyl substituent.
- Impact: The amino group enables conjugation or crosslinking reactions (e.g., diazotization), expanding utility in prodrug design .
N-(6-Hydroxypyridin-2-yl)acetamide (CAS: 770-20-7)
- Structural Difference : A hydroxyl group replaces the 6-methyl substituent.
- Impact : The hydroxyl group increases solubility (aqueous solubility ~2.5 mg/mL) but may reduce stability due to susceptibility to oxidation .
Key Comparative Data
Q & A
What are the established synthetic routes for N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide, and how do reaction conditions influence yield?
Basic
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, N-(pyridin-2-yl)acetamide derivatives are often prepared by reacting pyridinyl amines with acetylating agents (e.g., acetyl chloride) under mild acidic or basic conditions. Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions like over-acetylation. Evidence from analogous syntheses suggests that stoichiometric control of reagents and catalytic bases (e.g., triethylamine) improves yields .
How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?
Advanced
X-ray diffraction is essential for confirming the regiochemistry of the methyl and pyridinyl groups. For example, copper(II) complexes with N-(pyridin-2-yl)acetamide ligands were structurally validated using SHELX software (e.g., SHELXL for refinement), which identifies bond angles, torsion angles, and hydrogen-bonding networks. Discrepancies between computational models and experimental data (e.g., unexpected absence of hydrogen bonding at non-coordinating nitrogen sites) can be resolved by iterative refinement cycles and electron density mapping .
What makes this compound a suitable ligand in coordination chemistry, and how does its structure influence metal-binding selectivity?
Basic
The pyridinyl nitrogen and acetamide oxygen serve as potential donor sites, enabling chelation with transition metals like Cu(II). Structural studies show that the methyl group at the 6-position sterically influences coordination geometry, favoring trans configurations in octahedral complexes. The ligand’s rigidity and electronic properties (e.g., electron-withdrawing acetyl group) can be tuned to modulate redox activity in metal complexes .
What advanced methodologies enable functionalization of this compound for derivatization studies?
Advanced
Difluoromethylation is a key functionalization strategy. Sodium chlorodifluoroacetate (as a difluorocarbene source) and 18-crown-6 (as a phase-transfer catalyst) can introduce a CF₂ group at the acetamide nitrogen under mild acidic conditions. Subsequent hydrolysis yields N-difluoromethylpyridone derivatives. Reaction monitoring via LC-MS and optimization of hydrolysis time (e.g., 2–6 hours) are critical to prevent over-degradation .
How do computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. For example, the pyridinyl nitrogen’s lone pair (HOMO) may favor electrophilic substitution, while the acetamide’s carbonyl group (LUMO) could participate in nucleophilic acyl substitutions. Molecular dynamics simulations further assess solvation effects on reaction pathways .
How should researchers address contradictions in spectroscopic data during structural validation?
Advanced
Discrepancies between NMR, IR, and crystallographic data require cross-validation. For instance, unexpected downfield shifts in ¹H-NMR may indicate tautomerism or hydrogen bonding not captured in X-ray structures. Redundancy in characterization (e.g., 2D NMR, high-resolution mass spectrometry) and software-assisted refinement (e.g., Mercury for crystal packing analysis) mitigate such issues .
What mechanistic insights explain the compound’s behavior in difluoromethylation reactions?
Advanced
The reaction proceeds via a difluorocarbene intermediate generated from sodium chlorodifluoroacetate. The crown ether facilitates carbene transfer to the acetamide nitrogen, forming a 1,2-dihydro-1-difluoromethylpyridine intermediate. Acidic hydrolysis (e.g., HCl/EtOH) then cleaves the acetimino group, yielding the pyridone derivative. Kinetic studies suggest rate-limiting carbene transfer, with yields dependent on steric hindrance at the reaction site .
How do structural analogs of this compound compare in catalytic or material science applications?
Advanced
Comparative studies with N-(pyrimidin-2-yl)acetamide analogs reveal differences in metal-binding stability and catalytic activity. For example, copper complexes with pyridinyl ligands exhibit higher redox potentials than pyrimidinyl analogs, making them suitable for oxidation catalysis. Structure-activity relationships (SAR) guided by Hammett constants or Hirshfeld surface analysis can prioritize derivatives for targeted applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
